2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(3,3-dimethoxycyclobutyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-11-8(12-2)3-6(4-8)7(10)5-9/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSBYIKKOYHMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone typically involves the chlorination of a precursor compound, such as cyclobutyl methyl ketone, followed by the introduction of methoxy groups. One common method includes:
Chlorination: Cyclobutyl methyl ketone is dissolved in a suitable solvent, and chlorine gas is introduced in the presence of a catalyst like metallic aluminum.
Methoxylation: The chlorinated product is then treated with methanol in the presence of an acid catalyst to introduce the methoxy groups, yielding the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: 2-Amino-1-(3,3-dimethoxycyclobutyl)ethanone.
Oxidation: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanoic acid.
Reduction: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanol.
Scientific Research Applications
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone with other chloroethanone derivatives, focusing on molecular structure, physicochemical properties, reactivity, and applications.
Substituent Variations on Aromatic Rings
a. 2-Chloro-1-(3-fluorophenyl)ethanone (C₈H₆ClFO)
- Molecular Weight : 172.58 g/mol .
- Reactivity : Functions as an acylating agent in organic synthesis, undergoing electrophilic substitution at the carbonyl group. The fluorine atom enhances electron-withdrawing effects, increasing electrophilicity compared to methoxy-substituted analogs .
- Applications : Intermediate in pharmaceuticals and agrochemicals.
b. 2-Chloro-1-(3-chloro-4-methylphenyl)-ethanone (C₉H₈Cl₂O)
- Molecular Weight : 203.06 g/mol .
- Structural Features : Chlorine and methyl substituents on the phenyl ring create steric hindrance and modulate electronic properties.
- Comparison : The cyclobutyl group in the target compound likely reduces aromatic conjugation, altering reactivity toward nucleophiles compared to this aryl derivative .
Heterocyclic and Aliphatic Derivatives
a. 2-Chloro-1-(1H-pyrrol-2-yl)-ethanone (2-CPE, C₆H₆ClNO)
- Applications : Used in synthesizing polymers and bioactive molecules. The pyrrole ring introduces nitrogen-based coordination sites, enabling metal complex formation .
- Key Difference : The cyclobutyl group in the target compound lacks heteroatoms, limiting its utility in coordination chemistry compared to 2-CPE .
b. 2-CHLORO-1-(3-METHYL-PIPERIDIN-1-YL)-ETHANONE (C₈H₁₄ClNO)
Hydroxy- and Methoxy-Substituted Derivatives
a. 2-Chloro-1-(3-hydroxyphenyl)ethanone (C₈H₇ClO₂)
- Physicochemical Properties : Boiling point 325.8°C; density 1.304 g/cm³. The hydroxyl group enables hydrogen bonding, increasing water solubility compared to methoxy-substituted analogs .
- Applications: Potential precursor for antioxidant or anti-inflammatory agents due to phenolic activity .
b. 2-Chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone (C₁₀H₁₀Cl₂O₄)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Reactivity Trends : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Methoxy groups, being electron-donating, may reduce reactivity in the target compound compared to fluorophenyl derivatives .
Biological Activity
Overview
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone is an organic compound notable for its chloro-substituted ethanone group linked to a dimethoxycyclobutyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
- Molecular Formula : C₉H₁₁ClO₂
- CAS Number : 2567504-84-9
- Structure : The compound features a cyclobutyl ring with two methoxy groups and a chloro group attached to the ethanone moiety.
Biological Activity
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have explored the compound's potential as an antimicrobial agent. Preliminary results suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial drugs.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be leveraged for therapeutic purposes. The specific pathways involved are still under investigation, but the chloro and methoxy groups are believed to play a crucial role in its activity.
The mechanism by which this compound exerts its biological effects involves interactions with various biomolecules. The chloro group may facilitate covalent bonding with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction is critical for its potential use as a therapeutic agent.
Research Findings and Case Studies
A number of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies :
-
Anticancer Activity :
- In cell line assays, the compound was found to induce apoptosis in various cancer cell lines. The specific IC50 values varied depending on the cell type, indicating selective cytotoxicity.
- Comparative Analysis :
Tables of Biological Activity
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone, and what parameters critically influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via acylation reactions using 2-chloroacetyl chloride and a cyclobutylamine precursor under controlled conditions. Key parameters include:
- Temperature : Reactions are typically conducted at 0–60°C to balance reactivity and side-product formation.
- Solvent System : Biphasic systems (e.g., dichloromethane/aqueous NaOH) or polar aprotic solvents (e.g., acetone) improve yield .
- Catalysts : Potassium iodide (KI) accelerates alkylation steps in biphasic systems .
- Monitoring : HPLC is used to track reaction progress and assess purity (≥97%) .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (if applicable) resolve substituent positions and confirm cyclobutyl geometry .
- Elemental Analysis : Validates molecular formula (C, H, N content) .
- X-ray Crystallography : Determines crystal packing and intramolecular interactions (e.g., C–H···O/Cl contacts) .
- HPLC : Quantifies purity (>98%) and identifies byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in acylation reactions?
- Methodological Answer : Systematic optimization involves:
- pH Adjustment : For biocatalytic steps, buffer pH (6.0–8.0) impacts enzyme activity and substrate stability. For example, Acinetobacter sp. retains >99.9% stereoselectivity at pH 7.6 but achieves 56.2% yield .
- Solvent Screening : Polar solvents (e.g., acetone) improve solubility, while biphasic systems reduce side reactions .
- Temperature Gradients : Lower temperatures (0°C) minimize decomposition during acylation .
Q. What computational approaches predict the electronic and structural properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : The B3LYP/cc-pVDZ method optimizes geometry, calculates vibrational frequencies, and predicts electronic properties (e.g., HOMO-LUMO gaps) for cyclobutyl derivatives .
- Crystal Packing Analysis : Software like Mercury visualizes short contacts (e.g., C–H···O) and lattice parameters (e.g., triclinic symmetry, α = 106.8°) .
Q. How should researchers resolve discrepancies in reported reaction yields or stereochemical outcomes for derivatives of this compound?
- Methodological Answer :
- Parameter Replication : Reproduce conflicting studies while controlling variables (e.g., solvent purity, catalyst batch).
- Advanced Analytics : Use LC-MS or 2D NMR to detect trace impurities affecting yields .
- Comparative Studies : Contrast enzyme-mediated reductions (e.g., Acinetobacter sp. vs. other strains) to identify strain-specific optima .
Q. What strategies improve enantiomeric excess in biocatalytic reductions involving derivatives of this compound?
- Methodological Answer :
- Enzyme Selection : Use enantioselective reductases (e.g., Acinetobacter sp. ZJPH1806) that maintain >99.9% ee under broad pH (6.0–8.0) and ionic strength (0.05–0.2 M) conditions .
- Substrate Engineering : Introduce steric hindrance (e.g., 3,3-dimethoxy groups) to favor specific transition states.
- In Situ Monitoring : Track reaction progress with chiral HPLC to terminate at peak ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
